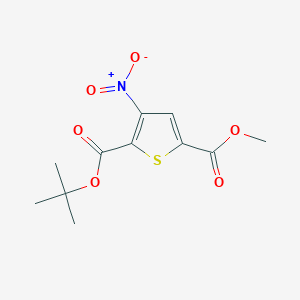
Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a nitro group, and a methyl ester group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate typically involves multiple steps:
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Esterification: The carboxylic acid group at the 2-position of the thiophene ring is esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Introduction of Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the thiophene ring is coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Acidic Conditions: Trifluoroacetic acid, dichloromethane.
Coupling Reagents: Aryl or vinyl boronic acids, palladium catalysts.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Deprotected Amines: Removal of the Boc group yields free amines.
Coupled Products: Suzuki-Miyaura coupling yields biaryl or vinyl-thiophene derivatives.
科学研究应用
Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by a methyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a nitro group attached to the thiophene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Basic Information
Chemical Reactions
Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate can undergo various chemical reactions:
- Oxidation: The nitro group can be reduced to an amino group under appropriate conditions. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride. Reduction of the nitro group yields Methyl 5-((tert-butoxycarbonyl)amino)-4-aminothiophene-2-carboxylate. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
- Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine. Deprotection of the Boc group is typically achieved using trifluoroacetic acid or hydrochloric acid, yielding Methyl 5-amino-4-nitrothiophene-2-carboxylate.
Applications
Methyl 5-((tert-butoxycarbonyl)amino)-4-nitrothiophene-2-carboxylate has potential biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. A study demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Storage
作用机制
The mechanism of action of Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate is primarily related to its chemical reactivity. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthetic processes. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The ester group provides a site for hydrolysis or transesterification reactions .
相似化合物的比较
Similar Compounds
Methyl 5-(tert-butoxycarbonyl)-4-aminothiophene-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 5-(tert-butoxycarbonyl)-4-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of a nitro group.
Methyl 5-(tert-butoxycarbonyl)-4-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct reactivity compared to other substituents. The nitro group can be selectively reduced to an amino group, providing a versatile handle for further functionalization.
生物活性
Methyl 5-(tert-butoxycarbonyl)-4-nitrothiophene-2-carboxylate (CAS Number: 1351238-59-9) is a synthetic compound with notable biological activity. Its molecular formula is C₁₁H₁₄N₂O₆S, and it has a molecular weight of 302.31 g/mol. The compound is characterized by its nitrothiophene structure, which contributes to its potential pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that compounds with similar structures often exhibit activities such as:
- Antitumor Effects : Inhibition of cancer cell proliferation.
- Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.
- Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Antitumor Activity :
- Antimicrobial Tests :
- Enzyme Inhibition Studies :
Data Table: Summary of Biological Activities
属性
分子式 |
C11H13NO6S |
|---|---|
分子量 |
287.29 g/mol |
IUPAC 名称 |
2-O-tert-butyl 5-O-methyl 3-nitrothiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C11H13NO6S/c1-11(2,3)18-10(14)8-6(12(15)16)5-7(19-8)9(13)17-4/h5H,1-4H3 |
InChI 键 |
VPTLNOKASSSRTO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=C(C=C(S1)C(=O)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















